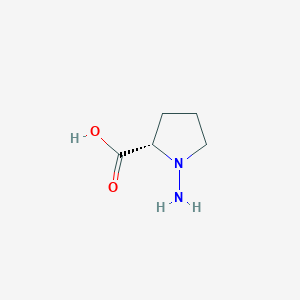
1-Amino-l-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-l-proline is a derivative of the amino acid proline, characterized by the presence of an amino group attached to the proline ring
Méthodes De Préparation
1-Amino-l-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group on the proline ring . Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Amino-l-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced proline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-l-proline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-aminoproline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with integrins, influencing cell adhesion and signaling pathways. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Amino-l-proline can be compared with other similar compounds such as 4-aminoproline and 4-hydroxyproline. While all these compounds share a proline backbone, their unique substituents confer different properties and applications:
4-Aminoproline: Similar to 1-aminoproline, but with the amino group attached at the fourth position of the proline ring.
4-Hydroxyproline: Contains a hydroxyl group at the fourth position.
The uniqueness of 1-aminoproline lies in its specific structural configuration, which allows for distinct interactions and applications compared to its analogues.
Propriétés
Numéro CAS |
10139-25-0 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
Clé InChI |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)N)C(=O)O |
SMILES isomérique |
C1C[C@H](N(C1)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)N)C(=O)O |
Synonymes |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















